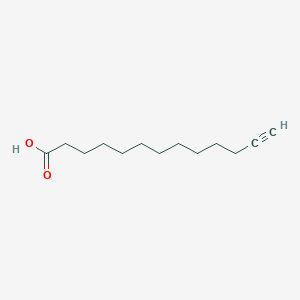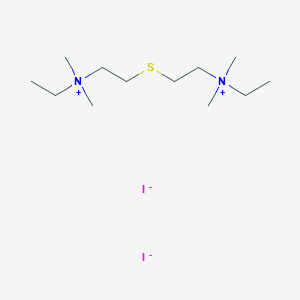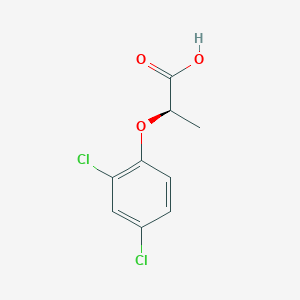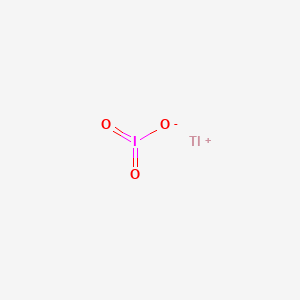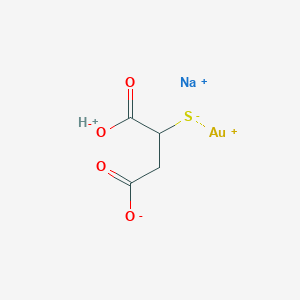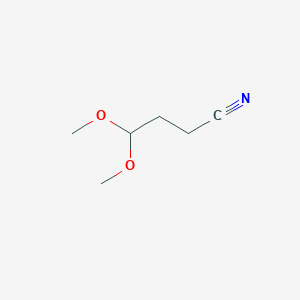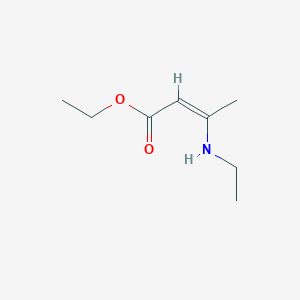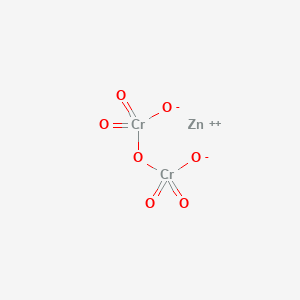
zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium
Overview
Description
Zinc dichromate, also known as zinc chromate, is a chemical compound with the formula ZnCrO₄. It appears as a yellow-green crystalline solid or yellow powder and is primarily used for its anti-corrosive properties. This compound is widely utilized in industrial applications, particularly in coatings and pigments, due to its ability to prevent rust and corrosion on metal surfaces .
Mechanism of Action
Target of Action
Zinc dichromate primarily targets Histone deacetylase 1 . This enzyme plays a crucial role in the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4), which is a key process in gene expression .
Mode of Action
Zinc dichromate interacts with its targets by forming a protective and complex film on the surface . This process typically involves electroplating the substrate with a layer of zinc, creating a sacrificial barrier against corrosion . Subsequently, a chromate conversion coating is applied to the zinc-plated surface .
Biochemical Pathways
Zinc dichromate affects the biochemical pathways related to zinc metabolism. Zinc ions (Zn2+) are essential trace elements that serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis .
Pharmacokinetics
It’s known that zinc chromate, a related compound, is insoluble in water , which could impact its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of zinc dichromate’s action is the formation of a protective and complex film on the surface . This coating offers improved resistance against corrosion in diverse environmental conditions . Additionally, it facilitates strong adhesion for subsequent coatings, such as primers or paints, contributing to the overall durability of the treated material .
Action Environment
The action of zinc dichromate is influenced by environmental factors. For instance, the formation of zinc chromate is expected in the passivation of zinc-plated metal components using alkali chromates or alkali dichromates . The resulting zinc chromate coating offers improved resistance against corrosion in diverse environmental conditions . Despite its effectiveness, concerns related to the environmental and health impacts of hexavalent chromium have led to the development and adoption of alternative coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc dichromate can be synthesized through several methods. One common laboratory method involves the reaction of zinc sulfate (ZnSO₄) with potassium chromate (K₂CrO₄), resulting in the formation of zinc dichromate and potassium sulfate (K₂SO₄) as a byproduct:
ZnSO4+K2CrO4→ZnCrO4+K2SO4
Another method involves the reaction of zinc oxide (ZnO) with chromium trioxide (CrO₃) in an aqueous solution, producing zinc dichromate and water:
ZnO+CrO3→ZnCrO4+H2O
Industrial Production Methods
Industrially, zinc dichromate is produced using the Cronak process, which involves immersing zinc or zinc-plated metal in a solution of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄) for a few seconds. This process forms a protective zinc dichromate coating on the metal surface .
Chemical Reactions Analysis
Types of Reactions
Zinc dichromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc dichromate can act as an oxidizing agent, participating in redox reactions where it gets reduced while oxidizing other substances.
Substitution Reactions: It can undergo substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with zinc dichromate include reducing agents like sulfur dioxide (SO₂) and organic compounds. The reactions typically occur under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of zinc dichromate with sulfur dioxide can produce zinc sulfate and chromium sulfate.
Scientific Research Applications
Zinc dichromate has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor in various chemical processes and as a pigment in paints and coatings.
Biology: Research into its toxicological effects and potential use in biological assays.
Medicine: Investigations into its potential therapeutic applications, although its toxicity limits its use.
Comparison with Similar Compounds
Similar Compounds
- Potassium Chromate (K₂CrO₄)
- Sodium Chromate (Na₂CrO₄)
- Ammonium Chromate ((NH₄)₂CrO₄)
- Copper Chromate (CuCrO₄)
Uniqueness
Zinc dichromate is unique among these compounds due to its specific application in anti-corrosive coatings and its ability to form a durable protective layer on metal surfaces. While other chromates also possess anti-corrosive properties, zinc dichromate’s effectiveness in industrial applications, particularly in the aerospace and automotive industries, sets it apart .
Properties
IUPAC Name |
zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.7O.Zn/q;;;;;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHADWTWCQJVOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2O7Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065695 | |
| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc dichromate appears as solid orange-yellow crystal or powder. (USCG, 1999), Trihydrate: Orange-yellow or reddish-brown hygroscopic solid; Soluble in acids and liquid ammonia; [HSDB] Trihydrate: Red-brown solid; [MSDSonline] | |
| Record name | ZINC DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc dichromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7776 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in acids and liquid ammonia | |
| Record name | ZINC DICHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.4 at 20 °C | |
| Record name | ZINC DICHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
14018-95-2 | |
| Record name | ZINC DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC DICHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A14W55Z1DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC DICHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
ANone: Zinc dichromate trihydrate has the molecular formula ZnCr2O7·3H2O. Its molecular weight is 335.36 g/mol. Spectroscopic data, such as IR or NMR, is not widely reported in the context of the provided research.
A: Zinc dichromate trihydrate serves as a versatile oxidizing agent for various organic substrates. It effectively oxidizes alcohols to aldehydes or ketones, [] deprotects dithioacetals to carbonyl compounds, [] and converts sulfides to sulfoxides, [] all under relatively mild conditions.
A: While a precise mechanism is not explicitly detailed in the provided research, it likely proceeds through a chromate ester intermediate, similar to other chromium(VI) oxidations. [] The alcohol coordinates to the chromium center, followed by proton transfer and hydride abstraction, ultimately yielding the carbonyl compound.
A: Benzylic alcohols exhibit greater reactivity compared to aliphatic alcohols in oxidations with zinc dichromate trihydrate. [] This enhanced reactivity can be attributed to the stabilization of the developing carbocation-like intermediate in benzylic systems via resonance with the aromatic ring.
A: Yes, zinc dichromate trihydrate exhibits selectivity in oxidation reactions. For example, it can oxidize allylic alcohols to α,β-unsaturated aldehydes without affecting the double bond. [] This selectivity is advantageous for synthesizing specific carbonyl compounds without unwanted side reactions.
A: Adsorbing zinc dichromate onto alumina creates a heterogeneous catalytic system. [] This method offers several benefits: * Enhanced safety by reducing handling of toxic chromium(VI) compounds. * Simpler workup procedures for product isolation. * Potential for catalyst recycling and reuse, promoting sustainability.
A: Yes, research demonstrates its effectiveness in oxidizing various other functional groups. It can deprotect silyl and pyranyl ethers to their corresponding carbonyl compounds, [] oxidize thiols to thiosulfonates, [] and convert α-aminophosphonates to α-ketophosphonates via oxidative deamination. []
A: Zinc dichromate trihydrate offers certain advantages: * It enables reactions under mild conditions, often at room temperature. [, , ] * It can be utilized in solvent-free systems, reducing environmental impact. [, ] * It exhibits good selectivity towards specific functional groups. [, ]
A: Yes, the kinetics of isoamyl alcohol oxidation by zinc dichromate trihydrate have been studied. [] The reaction follows first-order kinetics with respect to zinc dichromate, isoamyl alcohol, and hydrogen ion concentration, suggesting a mechanism involving a protonated chromium(VI) species in the rate-determining step.
A: Yes, research indicates its use in developing chromate-containing insulating coatings for electrical steel. [] These coatings, primarily composed of acrylic resin emulsion, zinc dichromate solution, boric acid, and glycerol, provide high interlamination resistance, crucial for electrical applications.
A: Yes, zinc dichromate trihydrate, like other chromium(VI) compounds, requires careful handling due to its toxicity. [] Chronic exposure to zinc chromate paints has been linked to pleural effusion and pleural thickening. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)

